molecular formula C25H28O2 B15076438 5-(Octyloxy)-7H-benzo(C)fluoren-7-OL CAS No. 882864-00-8

5-(Octyloxy)-7H-benzo(C)fluoren-7-OL

Cat. No.: B15076438
CAS No.: 882864-00-8
M. Wt: 360.5 g/mol
InChI Key: OUKKKDJSKQOGDI-UHFFFAOYSA-N
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Description

5-(Octyloxy)-7H-benzo©fluoren-7-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo©fluorene family, characterized by a fused polycyclic aromatic hydrocarbon structure. The presence of an octyloxy group enhances its solubility and reactivity, making it a valuable subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octyloxy)-7H-benzo©fluoren-7-OL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Formation of the Benzo©fluorene Core: The initial step involves the synthesis of the benzo©fluorene core through a series of cyclization reactions.

    Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.

    Final Oxidation and Purification: The final step involves the oxidation of the intermediate to form 5-(Octyloxy)-7H-benzo©fluoren-7-OL.

Industrial Production Methods

Industrial production of 5-(Octyloxy)-7H-benzo©fluoren-7-OL follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Octyloxy)-7H-benzo©fluoren-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of ketones or quinones

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted benzo©fluorene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Octyloxy)-7H-benzo©fluoren-7-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions enables it to generate reactive oxygen species, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Octyloxy)-7H-benzo©fluoren-7-OL stands out due to its enhanced solubility and reactivity, attributed to the presence of the octyloxy group. This makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

CAS No.

882864-00-8

Molecular Formula

C25H28O2

Molecular Weight

360.5 g/mol

IUPAC Name

5-octoxy-7H-benzo[c]fluoren-7-ol

InChI

InChI=1S/C25H28O2/c1-2-3-4-5-6-11-16-27-23-17-22-24(19-13-8-7-12-18(19)23)20-14-9-10-15-21(20)25(22)26/h7-10,12-15,17,25-26H,2-6,11,16H2,1H3

InChI Key

OUKKKDJSKQOGDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41

Origin of Product

United States

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